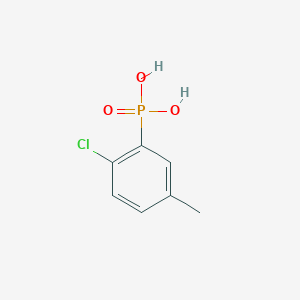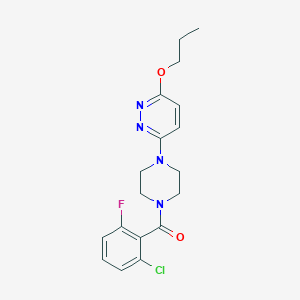![molecular formula C15H14N2O4 B2427176 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946224-90-4](/img/structure/B2427176.png)
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives involves several steps. For instance, a new series of 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones were synthesized from 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-diones in the presence of acetic acid and conc. HCl . These compounds were synthesized by Baker-Venkataraman rearrangement from 2-acetylphenyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate in the presence of pyridine and KOH .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Scientific Research Applications
Design and Synthesis of Novel Compounds
Research in medicinal chemistry has led to the design and synthesis of various novel compounds with potential therapeutic applications. For example, the study by Palkar et al. (2017) explores the synthesis of novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Such studies underscore the ongoing efforts to create new therapeutic agents through chemical synthesis and structural modification (Palkar et al., 2017).
Antimicrobial and Antibacterial Activities
Several studies focus on synthesizing compounds that display significant antimicrobial and antibacterial properties. The exploration of different chemical structures aims to identify those with high efficacy against a range of pathogens. This area of research is crucial for developing new antibiotics in response to growing antibiotic resistance (Palkar et al., 2017).
Catalysts in Chemical Reactions
Compounds with specific chemical structures are also studied for their role as catalysts in chemical reactions. For instance, the work by Bhattacharya and Kumar (2005) examines hydroxybenzotriazole derivatives for their ester cleavage properties in surfactant micelles, showcasing the potential of these compounds in facilitating biochemical reactions (Bhattacharya & Kumar, 2005).
Exploration of Diuretic Activity
Research on the diuretic activity of certain compounds, such as the series synthesized by Yar and Ansari (2009), highlights the potential for discovering new treatments for conditions requiring the removal of excess fluid from the body. This line of research is indicative of the diverse therapeutic areas that can benefit from chemical synthesis (Yar & Ansari, 2009).
Development of Antagonists for Receptor Targets
The discovery and optimization of receptor antagonists, as seen in the work by Yang et al. (2010), involve the synthesis of benzoxazole carboxamides acting as potent 5-HT3 receptor antagonists. Such studies are crucial for developing drugs targeting specific receptors involved in various diseases, including gastrointestinal disorders (Yang et al., 2010).
Future Directions
Isoxazole and its derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(9-5-6-12-13(7-9)20-8-19-12)16-15-10-3-1-2-4-11(10)17-21-15/h5-7H,1-4,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAMHVAHOYQNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)

![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)


![3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride](/img/structure/B2427102.png)
![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)
![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)
![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2427111.png)

